molecular formula C12H18IN B14632684 1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide CAS No. 53621-11-7

1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide

Cat. No.: B14632684
CAS No.: 53621-11-7
M. Wt: 303.18 g/mol
InChI Key: CLOSWFIUHGQSFH-UHFFFAOYSA-M
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Description

1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide is a chemical compound with a molecular mass of approximately 303.05 daltons . This compound belongs to the class of pyridinium salts, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide typically involves the alkylation of 5-ethenyl-2-methylpyridine with butyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium chloride or sodium bromide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced pyridinium salts.

    Substitution: Formation of new pyridinium salts with different anions.

Scientific Research Applications

1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and potential disruption of cellular processes. Additionally, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylpyridinium iodide
  • 1-Butyl-4-methylpyridinium iodide
  • 1-Butyl-2-methylpyridinium iodide

Uniqueness

1-Butyl-5-ethenyl-2-methylpyridin-1-ium iodide is unique due to the presence of the ethenyl group at the 5-position of the pyridine ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

CAS No.

53621-11-7

Molecular Formula

C12H18IN

Molecular Weight

303.18 g/mol

IUPAC Name

1-butyl-5-ethenyl-2-methylpyridin-1-ium;iodide

InChI

InChI=1S/C12H18N.HI/c1-4-6-9-13-10-12(5-2)8-7-11(13)3;/h5,7-8,10H,2,4,6,9H2,1,3H3;1H/q+1;/p-1

InChI Key

CLOSWFIUHGQSFH-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1=C(C=CC(=C1)C=C)C.[I-]

Origin of Product

United States

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